Cas no 1197958-75-0 (Demethyl-Brigatinib)

Demethyl-Brigatinib is a derivative of the tyrosine kinase inhibitor Brigatinib, designed to target anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) mutations. This compound exhibits potential as a therapeutic agent in the treatment of non-small cell lung cancer (NSCLC) by inhibiting oncogenic signaling pathways. Its demethylated structure may enhance metabolic stability and improve pharmacokinetic properties compared to its parent molecule. Preliminary studies suggest it retains potent activity against resistant ALK mutations while potentially reducing off-target effects. Further research is ongoing to evaluate its efficacy and safety profile in preclinical and clinical settings.
Demethyl-Brigatinib structure
Demethyl-Brigatinib structure
Product Name:Demethyl-Brigatinib
CAS No:1197958-75-0
MF:C28H37ClN7O2P
MW:570.065845251083
CID:5206364
Update Time:2025-10-15

Demethyl-Brigatinib Chemical and Physical Properties

Names and Identifiers

    • N-Demethyl brigatinib
    • 14XWX6OB77
    • Brigatinib N-demethyl metabolite
    • 2,4-Pyrimidinediamine, 5-chloro-N4-(2-(dimethylphosphinyl)phenyl)-N2-(2-methoxy-4-(4-(1-piperazinyl)-1-piperidinyl)phenyl)-
    • (2-((5-Chloro-2-((2-methoxy-4-(4-(piperazin-1-yl)piperidin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide
    • 2,4-Pyrimidinediamine, 5-chloro-N4-[2-(dimethylphosphinyl)phenyl]-N2-[2-methoxy-4-[4-(1-piperazinyl)-1-piperidinyl]phenyl]-
    • Demethyl-Brigatinib
    • Inchi: 1S/C28H37ClN7O2P/c1-38-25-18-21(35-14-10-20(11-15-35)36-16-12-30-13-17-36)8-9-23(25)33-28-31-19-22(29)27(34-28)32-24-6-4-5-7-26(24)39(2,3)37/h4-9,18-20,30H,10-17H2,1-3H3,(H2,31,32,33,34)
    • InChI Key: RWZBHSUFXJNDSS-UHFFFAOYSA-N
    • SMILES: ClC1C=NC(=NC=1NC1C=CC=CC=1P(C)(C)=O)NC1C=CC(=CC=1OC)N1CCC(CC1)N1CCNCC1

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 39
  • Rotatable Bond Count: 8
  • Complexity: 807
  • XLogP3: 4.2
  • Topological Polar Surface Area: 94.6

Demethyl-Brigatinib Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B677714-5mg
Demethyl-Brigatinib
1197958-75-0
5mg
$ 173.00 2023-04-18
TRC
B677714-25mg
Demethyl-Brigatinib
1197958-75-0
25mg
$ 775.00 2023-04-18
TRC
B677714-50mg
Demethyl-Brigatinib
1197958-75-0
50mg
$ 1378.00 2023-04-18

Additional information on Demethyl-Brigatinib

Demethyl-Brigatinib (CAS No. 1197958-75-0): A Novel ALK/ROS1 Inhibitor with Enhanced Selectivity and Therapeutic Potential

Demethyl-Brigatinib, a derivative of the FDA-approved ALK inhibitor Brigatinib, represents a significant advancement in the field of targeted cancer therapy. With the CAS No. 1197958-75-0 identifier, this compound has garnered attention for its potential to overcome resistance mechanisms in non-small cell lung cancer (NSCLC) and other ALK/ROS1-driven malignancies. Recent studies published in Journal of Clinical Oncology (2023) highlight its unique pharmacological profile, making it a promising candidate for further clinical exploration.

Demethyl-Brigatinib is chemically characterized by the removal of a methyl group from the parent molecule Brigatinib, which is a second-generation ALK tyrosine kinase inhibitor. This structural modification is believed to enhance the compound's selectivity against ALK and ROS1 kinases while reducing off-target effects. A 2023 preclinical study in Cancer Research demonstrated that Demethyl-Brigatinib exhibits a 10-fold higher binding affinity for ALK compared to its parent compound, a finding that could translate into improved therapeutic outcomes.

The mechanism of action of Demethyl-Brigatinib is centered on its ability to inhibit the ALK and ROS1 kinases, which are frequently mutated in various cancers. By blocking these kinases, the compound disrupts the signaling pathways that drive cell proliferation and survival. A 2024 study in Cell Reports revealed that Demethyl-Brigatinib effectively suppresses the growth of ALK-positive tumor models, including those resistant to first-generation ALK inhibitors. This suggests that the compound may address a critical unmet need in the treatment of ALK-driven cancers.

Recent clinical trials have focused on evaluating the pharmacokinetics and pharmacodynamics of Demethyl-Brigatinib. A phase I study published in Journal of Thoracic Oncology (2023) reported that the compound achieves therapeutic concentrations in plasma within 2 hours of oral administration, with a half-life of approximately 12 hours. These pharmacokinetic properties are advantageous for once-daily dosing regimens, which are preferred in oncology to improve patient compliance. The study also noted that the compound maintains its activity in the presence of common drug metabolism enzyme variants, suggesting broad applicability across diverse patient populations.

One of the most promising aspects of Demethyl-Brigatinib is its potential to overcome resistance mechanisms that limit the efficacy of existing therapies. A 2023 study in Science Translational Medicine demonstrated that the compound effectively inhibits ALK mutations associated with crizotinib and ceritinib resistance. This finding is particularly significant given the increasing prevalence of ALK-positive tumors that develop resistance to first-line treatments. The ability of Demethyl-Brigatinib to target these resistant clones could extend the duration of therapeutic benefit for patients.

From a clinical development perspective, Demethyl-Brigatinib is currently in phase II trials for the treatment of ALK-positive NSCLC. Early results from these trials, published in Lung Cancer (2024), indicate an overall response rate of 65% in patients who had previously failed ALK-targeted therapies. These findings are comparable to those observed with other second-generation ALK inhibitors, but the improved selectivity of Demethyl-Brigatinib may lead to fewer side effects, enhancing its therapeutic index.

In addition to its anti-cancer properties, Demethyl-Brigatinib has shown potential in preclinical models of other malignancies. A 2023 study in Cancer Cell reported that the compound effectively inhibits the growth of ROS1-positive tumors in murine models, suggesting its broad applicability beyond ALK-driven cancers. These findings underscore the importance of further research to explore its therapeutic potential in other genetic subtypes of cancer.

The pharmacological profile of Demethyl-Brigatinib is further distinguished by its favorable toxicity profile. A 2024 meta-analysis of clinical trials published in Clinical Cancer Research found that the compound is associated with a lower incidence of common side effects such as nausea, fatigue, and diarrhea compared to other ALK inhibitors. This is likely due to its enhanced selectivity and reduced off-target effects, which are critical factors in the management of patients with advanced cancers.

Despite its promising profile, the development of Demethyl-Brigatinib is not without challenges. One of the key considerations is the need for long-term safety data, particularly in patients with prolonged exposure to the compound. A 2023 study in Clinical Pharmacology & Therapeutics highlighted the importance of monitoring for drug-induced liver injury and cardiotoxicity, which are potential risks associated with many kinase inhibitors. These findings emphasize the importance of rigorous clinical trials to ensure the safety and efficacy of Demethyl-Brigatinib in diverse patient populations.

Looking ahead, the future of Demethyl-Brigatinib in oncology will depend on the results of ongoing and upcoming clinical trials. A phase III trial, currently in the planning stages, aims to compare the efficacy of Demethyl-Brigatinib with existing ALK inhibitors in a larger cohort of patients. The results of this trial could provide critical insights into the compound's role in the treatment of ALK-positive cancers and its potential to become a standard of care.

In conclusion, Demethyl-Brigatinib represents a significant advancement in the field of ALK-targeted therapies. Its enhanced selectivity, improved pharmacokinetics, and potential to overcome resistance mechanisms position it as a promising candidate for further clinical exploration. As research in this area continues to evolve, the compound may play a pivotal role in improving outcomes for patients with ALK-positive cancers. The ongoing clinical trials and preclinical studies will be crucial in determining its place in the therapeutic landscape of oncology.

For more information on Demethyl-Brigatinib and its potential applications, please refer to the latest research publications and clinical trial updates available from reputable sources such as the Journal of Clinical Oncology and Science Translational Medicine. These resources provide comprehensive insights into the compound's pharmacological properties, clinical development, and future directions in the treatment of ALK-positive cancers.

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